Camostat mesylate Camostat mesylate Camostat mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of camostat and methanesulfonic acid. It is a serine protease inhibitor approved and marketed in Japan in 1985 for the alleviation of acute symptoms associated with chronic pancreatitis. In 1994, it was approved for the treatment of postoperative reflux esophagitis. It has a role as an anticoronaviral agent, an anti-inflammatory agent, an antifibrinolytic drug, an antihypertensive agent, an antineoplastic agent, an antiviral agent and a serine protease inhibitor. It contains a camostat(1+).
Camostat Mesylate is the mesylate salt form of camostat, an orally bioavailable, synthetic serine protease inhibitor, with anti-inflammatory, antifibrotic, and potential antiviral activities. Upon oral administration, camostat and its metabolite 4-(4-guanidinobenzoyloxyl)phenyl acetic acid (FOY 251) inhibit the activities of a variety of proteases, including trypsin, kallikrein, thrombin and plasmin, and C1r- and C1 esterases. Although the mechanism of action of camostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Camostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Camostat may also suppress the expression of the cytokines interleukin-1beta (IL-1b), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-a) and transforming growth factor-beta (TGF-beta), along with alpha-smooth muscle actin (alpha-SMA). This reduces inflammation and fibrosis of the pancreas. In addition, camostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.
Brand Name: Vulcanchem
CAS No.: 59721-29-8
VCID: VC21353316
InChI: InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
SMILES: CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-]
Molecular Formula: C21H26N4O8S
Molecular Weight: 494.5 g/mol

Camostat mesylate

CAS No.: 59721-29-8

Cat. No.: VC21353316

Molecular Formula: C21H26N4O8S

Molecular Weight: 494.5 g/mol

* For research use only. Not for human or veterinary use.

Camostat mesylate - 59721-29-8

Specification

CAS No. 59721-29-8
Molecular Formula C21H26N4O8S
Molecular Weight 494.5 g/mol
IUPAC Name [4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Standard InChI InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
Standard InChI Key FSEKIHNIDBATFG-UHFFFAOYSA-N
SMILES CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-]
Canonical SMILES CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O
Melting Point 162-164°C

Introduction

Chemical Properties and Pharmacokinetics

Camostat mesylate exhibits important pharmacokinetic properties that influence its clinical applications. The compound is rapidly hydrolyzed in the body into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . This metabolic conversion occurs quickly, with studies showing that in cell culture conditions containing fetal calf serum, camostat mesylate has a half-life of approximately 2 hours and becomes barely detectable after 8 hours . Correspondingly, GBPA levels increase rapidly, reaching peak concentrations at approximately 8 hours before stabilizing .

Research has also identified a secondary metabolite, 4-guanidinobenzoic acid (GBA), which appears to have reduced inhibitory activity compared to both camostat mesylate and GBPA . This metabolic pathway is significant for understanding the compound's duration of action and potential efficacy in clinical settings.

Mechanism of Action

Serine Protease Inhibition

Camostat mesylate functions primarily through covalent inhibition of serine proteases. Crystallographic studies have provided valuable insights into this mechanism. Research examining the interaction between camostat and urokinase-type plasminogen activator (uPA), a serine protease with structural similarity to TMPRSS2, revealed that camostat is hydrolyzed by the enzyme, with one of its metabolites (4-guanidinobenzoic acid or GBA) forming a covalent bond with the serine residue at position 195 (Ser195) in the enzyme's active site .

This covalent binding mechanism has been demonstrated to be stable, with the GBA fragment showing stability in the complex structure (B factor, 10.8 Ų) . The binding involves both covalent interactions and non-covalent interactions including hydrogen bonds with residues Asp189, Ser190, and Gly219, as well as π-cation, π-π stacked, π-π T-shaped, amide-π stacked and π-alkyl interactions .

Research Applications in COVID-19

In Vitro Studies

Laboratory research demonstrated promising results for camostat mesylate as an antiviral agent. Studies have shown that it can inhibit the replication of various coronaviruses, including SARS-CoV, MERS-CoV, HCoV-229E, and SARS-CoV-2, as well as influenza viruses . These findings provided the rationale for investigating camostat mesylate as a potential therapeutic option for COVID-19.

Comparative studies of camostat mesylate and its metabolite GBPA (as FOY-251, the methanesulfonate of GBPA) revealed that while FOY-251 had a 10-fold reduced capacity to inhibit recombinant TMPRSS2 compared to camostat mesylate, both compounds completely suppressed TMPRSS2 activity at concentrations of 1 μM or higher . In viral entry inhibition assays using VSV pseudotypes and lung cells, FOY-251 showed only slightly reduced efficacy compared to camostat mesylate, with EC50 values of 178 nM versus 107 nM, respectively .

Meta-Analysis Findings

  • Negative PCR test results:

    • At 1-7 days: Risk Ratio (RR) 0.76, 95% CI [0.54, 1.06], P = 0.1

    • At 8-14 days: RR 1.02, 95% CI [0.84, 1.23], P = 0.87

    • At 15-21 days: RR 0.99, 95% CI [0.82, 1.19], P = 0.90

  • Clinical resolution of symptoms:

    • At 1-7 days: RR 0.94, 95% CI [0.58, 1.53], P = 0.81

    • At 8-14 days: RR 0.91, 95% CI [0.74, 1.11], P = 0.33

    • At 15-21 days: RR 0.77, 95% CI [0.40, 1.51], P = 0.45

  • Time to symptom improvement:

    • Mean difference -0.38 weeks, 95% CI [-1.42, 0.66], P = 0.47

Case Studies and Inflammatory Markers

While large clinical trials showed limited efficacy, some smaller studies suggested potential benefits in specific contexts. One report documented observations from six COVID-19 patients treated with camostat mesylate compared to five patients receiving hydroxychloroquine . The camostat-treated group showed decreases in pro-inflammatory markers including interleukin-6 (IL-6), ferritin, C-reactive protein (CRP), procalcitonin, and d-dimer within 8 days of treatment, along with improvements in oxygenation index .

This report also noted improvement in organ failure as measured by the Sequential Organ Failure Assessment (SOFA) score, which decreased from a median of 9 to 4 points over 8 days in the camostat group, while remaining at 9 points in the hydroxychloroquine group .

Inflammatory Marker Comparison Data

Table 1 presents a comparison of key parameters between camostat mesylate and hydroxychloroquine treated patients with severe COVID-19:

ParameterCamostat Group (n = 6)Hydroxychloroquine Group (n = 5)
Age (yr)71 (59–76)66 (45–75)
Sex (man/woman)4/24/1
Days of symptoms5 (2–8)6 (3–10)
SAPS II score (day 1)45 (35–71)44 (38–64)
Predicted SAPS II mortality (%)36 (17–85)33 (21–78)
Inflammatory marker trendsDecreasing CRP, ferritin, procalcitonin, and IL-6Only ferritin decreased
SOFA score change (days 1-8)9 to 4 pointsRemained at 9 points
Mortality1 out of 6Not specified
Median hospitalization (days)14Not specified

These findings align with preclinical research showing that camostat mesylate can reduce the release of inflammatory mediators, including tumor necrosis factor-α and monocyte chemotractant protein-1 from lipopolysaccharide-treated rat monocytes, and can reduce expression of various cytokines in animal models of pancreatitis and pulmonary fibrosis .

Pharmacological Considerations

Metabolite Activity Comparison

The relationship between camostat mesylate and its metabolites is important for understanding its pharmacological effects. Research has established the following activity profile:

  • Camostat mesylate: The parent compound shows the highest inhibitory potency against TMPRSS2.

  • GBPA (FOY-251): The primary active metabolite exhibits approximately 10-fold reduced capacity to inhibit TMPRSS2 compared to camostat mesylate, though it still completely suppresses TMPRSS2 activity at concentrations of 1 μM or higher .

  • GBA: This secondary metabolite demonstrates further reduced inhibitory activity .

In viral entry inhibition assays, the EC50 values were determined to be 107 nM for camostat mesylate and 178 nM for FOY-251, indicating only a slight reduction in antiviral efficacy for the metabolite under experimental conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator